molecular formula C9H14O4 B14504227 Dimethyl (2-methylprop-1-en-1-yl)propanedioate CAS No. 64963-86-6

Dimethyl (2-methylprop-1-en-1-yl)propanedioate

Cat. No.: B14504227
CAS No.: 64963-86-6
M. Wt: 186.20 g/mol
InChI Key: ZJBMJMQYNYMFQG-UHFFFAOYSA-N
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Description

Dimethyl (2-methylprop-1-en-1-yl)propanedioate is an organic compound with the molecular formula C9H14O4 It is a derivative of propanedioic acid and features a dimethyl ester group attached to a 2-methylprop-1-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2-methylprop-1-en-1-yl)propanedioate can be synthesized through several methods. One common approach involves the esterification of propanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the alkylation of dimethyl malonate with 2-methylprop-1-en-1-yl halide in the presence of a base such as sodium hydride or potassium carbonate. This reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic substitution process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher productivity and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-methylprop-1-en-1-yl)propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether

Properties

CAS No.

64963-86-6

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

dimethyl 2-(2-methylprop-1-enyl)propanedioate

InChI

InChI=1S/C9H14O4/c1-6(2)5-7(8(10)12-3)9(11)13-4/h5,7H,1-4H3

InChI Key

ZJBMJMQYNYMFQG-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C(=O)OC)C(=O)OC)C

Origin of Product

United States

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